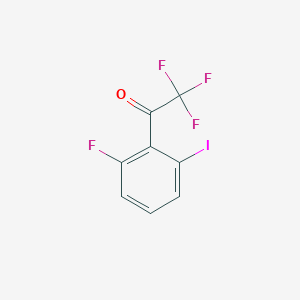
N-cyclobutyl-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H13NO2 It is a derivative of 4-hydroxybenzamide, where the amide nitrogen is substituted with a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclobutylamine. The process begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride. The resulting 4-hydroxybenzoyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-cyclobutyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The cyclobutyl group can enhance the binding affinity and specificity of the compound for its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxybenzamide: The parent compound without the cyclobutyl substitution.
N-cyclobutylbenzamide: Similar structure but lacks the hydroxyl group.
N-cyclopropyl-4-hydroxybenzamide: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutyl-4-hydroxybenzamide is unique due to the presence of both the cyclobutyl and hydroxyl groups, which confer distinct chemical and biological properties. The cyclobutyl group provides steric bulk and rigidity, potentially enhancing the compound’s stability and binding interactions. The hydroxyl group allows for additional hydrogen bonding, which can be crucial for biological activity.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-cyclobutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c13-10-6-4-8(5-7-10)11(14)12-9-2-1-3-9/h4-7,9,13H,1-3H2,(H,12,14) |
Clave InChI |
NJBDAMUZHLBHAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
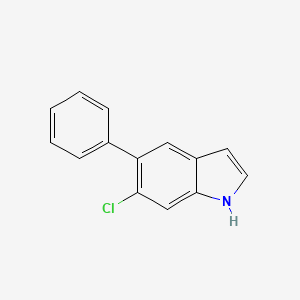
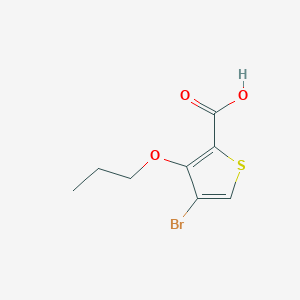

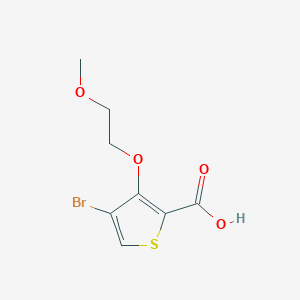
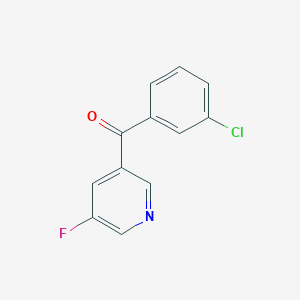

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

